![molecular formula C15H10Cl2O3 B166522 Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate CAS No. 59653-26-8](/img/structure/B166522.png)
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate
Overview
Description
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate is a chemical compound belonging to the class of fluorene derivatives. It is characterized by its molecular formula C15H10Cl2O3 and a molecular weight of 309.1 g/mol . This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
The synthesis of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate involves several steps. One common synthetic route includes the chlorination of fluorene derivatives followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as sulfuric acid or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Agricultural Applications
1. Herbicide Use
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate is primarily utilized as an herbicide for the post-emergent control of various weeds, particularly in turf management and ornamental horticulture. It is effective against:
- Broadleaf Weeds : The compound is known to suppress the growth of broadleaf weeds in lawns, parks, and golf courses.
- Grasses : It also targets annual grasses, making it valuable for maintaining turf health without harming desired grass species .
2. Plant Growth Regulator
In addition to its herbicidal properties, this compound functions as a plant growth regulator. It is used to:
- Retard Growth : It effectively slows down the growth of unwanted plants, including shrubs and vines, thus facilitating better management of ornamental gardens and landscapes.
- Enhance Production : The compound promotes rapid production of planting materials, particularly in crops like pineapples, where it aids in the establishment of new plants without leaving harmful residues .
Safety and Environmental Impact
While this compound has beneficial applications, it is essential to consider its safety profile:
- Human Health Risks : Risk assessments indicate potential exposure risks for handlers during application. Protective measures are recommended to minimize dermal exposure .
- Environmental Considerations : The use of this herbicide is regulated to prevent adverse effects on non-target plants and animals. Application guidelines include reduced rates and specific protective equipment to ensure safe handling .
Case Study 1: Turf Management
A study conducted on golf courses demonstrated that the application of this compound significantly reduced the presence of broadleaf weeds while maintaining turf quality. The study highlighted its effectiveness when applied at recommended rates, leading to improved aesthetic quality and reduced maintenance costs.
Case Study 2: Ornamental Gardens
In ornamental gardens, the use of this compound showed promising results in controlling vine growth without harming flowering plants. This application allowed gardeners to maintain the visual appeal of their landscapes while managing invasive species effectively.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the transport of auxin (Indol-3-ylacetic acid) in plant tissues, leading to changes in growth and development . The compound inhibits the basipetal transport of auxin, reducing its transport intensity and capacity without affecting the transport velocity . This inhibition is thought to involve a mixed-type model of enzyme inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-9-hydroxyfluorene-9-carboxylate: This compound has a similar structure but with one less chlorine atom, which may result in different chemical and biological properties.
Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate: This is a synonym for the compound and highlights its structural similarity.
Biological Activity
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate (CAS No. 59653-26-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including structure-activity relationships (SAR) and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C15H10Cl2O3
- Molecular Weight : 309.14 g/mol
- Predicted Boiling Point : 458.2 ± 45.0 °C
- Density : 1.506 ± 0.06 g/cm³
Property | Value |
---|---|
Molecular Formula | C15H10Cl2O3 |
Molecular Weight | 309.14 g/mol |
Boiling Point | 458.2 ± 45.0 °C |
Density | 1.506 ± 0.06 g/cm³ |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy :
- Fungal Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups such as chloro and hydroxy significantly enhances the biological activity of the compound. Compounds with methyl and hydroxyl substitutions exhibited higher antibacterial potential compared to those with less polar substituents .
Table 2: Biological Activity Summary
Activity Type | Organism | MIC (µg/mL) | Percentage Inhibition (%) |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 6.25 | - |
Antibacterial | Escherichia coli | - | - |
Antifungal | Candida albicans | - | 14 - 21 |
Toxicological Profile
According to safety data sheets, this compound is not classified as a carcinogen or reproductive toxin, indicating a favorable safety profile for laboratory use . However, it is advised to observe good industrial hygiene practices when handling this compound.
Properties
IUPAC Name |
methyl 2,4-dichloro-9-hydroxyfluorene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)10-5-3-2-4-9(10)13-11(15)6-8(16)7-12(13)17/h2-7,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYPUSMRKKJVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975054 | |
Record name | Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-26-8 | |
Record name | 9H-Flurene-9-carboxylic acid, 2,4-dichloro-9-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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